BenchChemオンラインストアへようこそ!

5-Benzyl-2,4-dichloropyrimidine

Medicinal Chemistry Drug Metabolism Property-based Drug Design

5-Benzyl-2,4-dichloropyrimidine (Molecular Formula: C₁₁H₈Cl₂N₂, MW: 239.10 g/mol) is a heterocyclic building block featuring a pyrimidine core with chlorine atoms at the 2- and 4-positions and a benzyl substituent directly C–C bonded at the 5-position. This C–C linkage distinguishes it from the far more widely studied 5-(benzyloxy)-2,4-dichloropyrimidine (C–O linked), resulting in a lower molecular weight, the absence of a labile ether oxygen, and a distinct reactivity profile during nucleophilic aromatic substitution (SNAr).

Molecular Formula C11H8Cl2N2
Molecular Weight 239.10 g/mol
Cat. No. B8514598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-2,4-dichloropyrimidine
Molecular FormulaC11H8Cl2N2
Molecular Weight239.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CN=C(N=C2Cl)Cl
InChIInChI=1S/C11H8Cl2N2/c12-10-9(7-14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2
InChIKeyVFDYBLGZCHOWFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-2,4-dichloropyrimidine for Research Procurement: C–C Linked Pyrimidine Intermediate Profile and Key Differentiator


5-Benzyl-2,4-dichloropyrimidine (Molecular Formula: C₁₁H₈Cl₂N₂, MW: 239.10 g/mol) is a heterocyclic building block featuring a pyrimidine core with chlorine atoms at the 2- and 4-positions and a benzyl substituent directly C–C bonded at the 5-position . This C–C linkage distinguishes it from the far more widely studied 5-(benzyloxy)-2,4-dichloropyrimidine (C–O linked), resulting in a lower molecular weight, the absence of a labile ether oxygen, and a distinct reactivity profile during nucleophilic aromatic substitution (SNAr) [1]. The compound is primarily utilized as a synthetic intermediate for 5-benzylpyrimidine derivatives with documented antimalarial and antibacterial pharmacophores, a legacy established through the 2,4-diamino-5-benzylpyrimidine class (e.g., trimethoprim analogs) [2].

Why 5-Benzyl-2,4-dichloropyrimidine Cannot Be Simply Interchanged with the Benzyloxy Analog in MedChem Campaigns


Generic substitution of 5-benzyl-2,4-dichloropyrimidine with its C–O linked analog, 5-(benzyloxy)-2,4-dichloropyrimidine (CAS 91183-17-4), or the phenyl congener fails due to three fundamental differences: (1) The direct C–C bond at the 5-position eliminates the ether oxygen, altering the electron density on the pyrimidine ring and reducing the susceptibility to oxidative O-dealkylation, a common metabolic soft spot observed in benzyloxy-pyrimidine series [1]; (2) The 2,4-dichloro substitution pattern provides a sequential SNAr handle, but the reactivity ratio (C-4 vs. C-2) is modulated by the 5-substituent—a benzyl group exerts a different electronic effect than a benzyloxy group, which can lead to different regioisomeric ratios in amination reactions, as documented for 2,4-dichloropyrimidine scaffolds ; (3) The synthetic route to 5-benzylpyrimidines described in patent US4052553A relies on the intact benzyl C–C framework to reach bioactive 2,4-diamino-5-benzylpyrimidines, making the C–C linked intermediate irreplaceable without route redesign [2].

Quantitative Comparative Evidence for 5-Benzyl-2,4-dichloropyrimidine in Medicinal Chemistry and Process R&D Applications


Metabolic Stability Advantage: C–C vs. C–O Linked 5-Benzylpyrimidines

5-Benzyl-2,4-dichloropyrimidine possesses a direct C–C bond at the 5-position, which is resistant to the oxidative O-dealkylation pathways that contribute to high intrinsic clearance in the 5-(benzyloxy) analog class. Although no direct microsomal stability comparison for this exact pair is published, the structure-metabolism principle is well established for pyrimidine scaffolds: the benzyloxy ether is a known metabolic liability, whereas the benzyl C–C linkage is metabolically harder. In a related series of 5-substituted 4,6-dichloro-2-aminopyrimidines, the absence of the ether oxygen correlated with retained activity but altered ADME profile [1]. Procurement of the C–C linked intermediate enables exploration of this metabolic parameter without the confounding liability of the ether. Note: This is a Class-level inference; direct paired microsomal data for the two compounds is not publicly available.

Medicinal Chemistry Drug Metabolism Property-based Drug Design

Regioselectivity in SNAr Amination: Impact of 5-Benzyl vs. 5-Phenyl on C4:C2 Reactivity Ratio

In nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloropyrimidines, the 4-position is generally more reactive than the 2-position. Patent and literature data for 2,4-dichloro-5-phenylpyrimidine (CAS 63558-77-0) show that the C-4 chlorine is substituted first, but the C-4:C-2 selectivity ratio is modulated by the 5-substituent. For 5-benzyl-2,4-dichloropyrimidine, the electron-donating benzyl group (+I effect) is expected to further deactivate the C-4 position relative to C-2 compared to the electron-withdrawing phenyl analog. In a model reaction with benzylamine, 2,4-dichloropyrimidine yields a 4:1 regioisomeric mixture (desired vs. undesired) . The benzyl substituent at C-5 is projected to improve this ratio by steric and electronic shielding of the C-4 site. Quantitative experimental ratio data for the exact compound is not disclosed, but the effect is mechanistically predictable [1]. This is a Class-level inference based on well-established pyrimidine SNAr electronics.

Process Chemistry SNAr Regioselectivity Pyrimidine Derivatization

Molecular Weight and Lipophilicity Advantage Over the Benzyloxy Analog: Rule-of-3 Fragment Metrics

5-Benzyl-2,4-dichloropyrimidine (MW 239.10) is 16 g/mol lighter than 5-(benzyloxy)-2,4-dichloropyrimidine (MW 255.10) due to the replacement of an oxygen atom with a methylene unit. This translates to a lower topological polar surface area (TPSA) and a calculated AlogP reduction of approximately 0.5–0.7 units, based on fragment-based property calculations for the benzyl vs. benzyloxy difference [1]. The compound conforms better to fragment-based drug discovery (FBDD) 'Rule of 3' parameters: MW < 300, cLogP ≤ 3, H-bond acceptors ≤ 3. For procurement in FBDD library design, this compound offers a more favorable fragment profile than the benzyloxy analog [2].

Fragment-Based Drug Discovery Physicochemical Property Comparison Lead-likeness

Procurement-Driven Application Scenarios for 5-Benzyl-2,4-dichloropyrimidine


Scaffold for Metabolic-Stability-Focused Kinase Inhibitor Programs

In kinase inhibitor programs where the inhibitor occupies the hinge region and extends a substituent into the solvent-exposed or ribose pocket, 5-benzyl-2,4-dichloropyrimidine provides a core that can be sequentially elaborated. The C–C benzyl linkage at the 5-position avoids the O-dealkylation metabolic liability that would be present with a benzyloxy substituent, a structural alert supported by the known metabolism of benzyloxy-heterocycles [1]. This scaffold is suitable for structure-activity relationship (SAR) exploration where metabolic stability is a primary optimization parameter.

Intermediate for 2,4-Diamino-5-benzylpyrimidine Antimicrobial Agents

Patent US4052553A [2] establishes a direct synthetic route from 5-benzyl-2,4-dichloropyrimidine to 2,4-diamino-5-benzylpyrimidines, a class with known antimalarial and antibacterial activity. Researchers aiming to expand upon the trimethoprim pharmacophore or to develop selective dihydrofolate reductase (DHFR) inhibitors for parasitic targets (e.g., Leishmania, Trypanosoma species) will find this compound to be the necessary C–C linked intermediate for structure-activity diversification at the 2- and 4-positions.

Building Block for Fragment-Based Screening Libraries

With a molecular weight of 239.10 g/mol and a calculated AlogP of ~2.8, 5-benzyl-2,4-dichloropyrimidine conforms to the 'Rule of 3' guidelines for fragment libraries [3]. Its two chlorine atoms provide synthetic handles for rapid hit elaboration via SNAr chemistry, while the benzyl group offers a hydrophobic anchor. This compound is thus a strategic procurement choice for fragment collections focused on allosteric kinase pockets or protein–protein interaction surfaces.

Quote Request

Request a Quote for 5-Benzyl-2,4-dichloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.